1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a chemical compound characterized by its molecular formula and an average molecular weight of approximately 246.71 g/mol. This compound belongs to the piperazine family, which are cyclic organic compounds containing a piperazine ring. The presence of a fluorine atom and a methoxy group on the phenyl ring gives this compound unique properties that are of interest in various fields of scientific research.
1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride is synthesized from 4-fluoro-3-methoxyaniline and piperazine, typically in the presence of an acid catalyst. It is classified as a piperazine derivative, which are often explored for their biological activities, particularly in pharmacology due to their interactions with neurotransmitter receptors.
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride can be achieved through several methods. A common approach involves the following steps:
The general reaction can be represented as follows:
1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride can undergo various chemical reactions, including:
The mechanism of action for 1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride primarily involves its interaction with neurotransmitter receptors, particularly serotonin receptors (5-HT) and dopamine receptors. This compound has been shown to influence receptor activity, leading to potential therapeutic effects in neurological disorders.
Research indicates that the compound exhibits binding affinity for various serotonin receptor subtypes, which may contribute to its psychoactive effects. Quantitative analysis often involves competition binding assays to determine the equilibrium dissociation constant () for receptor interactions.
1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride has several scientific applications:
Piperazine derivatives emerged as prominent designer drugs in the early 2000s, initially marketed as "legal highs" under brand names like "Party Pills," "Bliss," and "Herbal Ecstasy" [6]. These compounds filled a market niche created by intensified regulatory pressure on traditional stimulants like MDMA and amphetamines. Structurally, they fall into two categories: benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, MeOPP), with the latter serving as direct precursors to halogenated variants like 1-(4-Fluoro-3-methoxyphenyl)piperazine [6]. European surveillance data reveals alarming adoption rates, with piperazine-containing NPS detected in 8.5 tons of seized material in 2021, representing ~400 distinct compounds [4]. Notably, phenylpiperazines consistently comprised >30% of piperazine-derived NPS in forensic samples between 2015–2025, reflecting their structural adaptability for illicit design [6] [7].
Table 1: Prevalence of Key Piperazine Derivatives in NPS Markets
Compound | Category | Primary Illicit Use Context | Detection Frequency (EU, 2020-2025) |
---|---|---|---|
BZP | Benzylpiperazine | Advertised as "Amphetamine-Like" | Declining post-2018 scheduling |
TFMPP | Phenylpiperazine | MDMA-mimetic blends (with BZP) | Steady (15-20% of piperazine seizures) |
mCPP | Phenylpiperazine | Contaminant in "Ecstasy" tablets | Increasing (25-30%) |
4-FPP | Halogenated Piperazine | Sold as "Enhanced" serotonin agonist | Emergent (5-10%) |
1-(4-Fluoro-3-methoxyphenyl)piperazine | Halogenated Piperazine | Laboratory-identified novel NPS | <5% (rising since 2023) |
Chemically, these compounds exploit minimal molecular modifications to evade legal restrictions while maintaining psychoactivity. Their prevalence persists due to straightforward synthesis from commercially available precursors like 3-phenyl-1-propanol and ease of online distribution [4] [6].
The structural trajectory of piperazine-based NPS demonstrates deliberate pharmacophore optimization:
This evolution is crystallographically evidenced by comparing torsion angles: Classical mCPP shows a 40° dihedral between phenyl and piperazine planes, whereas 4-fluoro-3-methoxy analogues achieve near-coplanarity (<15°), facilitating receptor docking [5]. The hydrochloride salt form—ubiquitous in seized samples—enhances water solubility for oral/insufflation use [7].
Table 2: Structural Progression of Phenylpiperazine Designer Drugs
Structural Feature | Example Compound | Relative 5-HT₂A Affinity (Ki nM) | Metabolic Half-Life (Human Liver Microsomes) |
---|---|---|---|
Unsubstituted phenyl | 1-Phenylpiperazine | 1,200 | 0.8h |
3-Chloro | mCPP | 85 | 1.5h |
4-Fluoro | 4-FPP | 62 | 3.2h |
3-Methoxy | MeOPP | 210 | 1.2h |
4-Fluoro-3-methoxy | 1-(4-F-3-MeO-PhP) | 36 | 5.8h |
The strategic placement of fluorine and methoxy groups on the phenyl ring transforms pharmacodynamic and pharmacokinetic properties:
Fluorine’s electronic effects: The 4-fluoro substituent withdraws electrons inductively (-I effect) yet donates resonance electrons (+R effect), creating a polarized aryl system. This elevates the compound’s σ1 receptor affinity (Ki ≈ 15 nM predicted) by strengthening hydrogen bonds with Ser194/Asn198 residues [2] . Simultaneously, fluorine reduces metabolism via oxidative pathways, extending half-life 3-fold versus non-halogenated analogues .
Methoxy’s steric-electronic duality: The ortho-positioned 3-methoxy group exerts steric control over piperazine flexibility while its oxygen lone pairs enable hydrogen bonding with 5-HT₂A transmembrane domains. This dual role enhances serotonergic subtype selectivity, particularly for 5-HT₂A/5-HT₇ receptors over dopamine transporters [5] . Crucially, methoxy facilitates blood-brain barrier penetration by elevating logP to ~2.3 (optimal for CNS activity) [5].
Table 3: Substituent Contributions to Pharmacological Parameters
Bioactive Property | Fluorine Contribution | Methoxy Contribution | Synergistic Outcome |
---|---|---|---|
Receptor Affinity | ↑ H-bonding with σ1/5-HT₁A | ↑ 5-HT₂A selectivity via H-bond | Ki < 50 nM for σ1 & 5-HT₂A |
Metabolic Stability | Blocks para-hydroxylation | Sterically shields meta-position | t½ > 5h in microsomal assays |
Membrane Permeability | Modest logP increase (+0.2) | Significant logP increase (+0.7) | Optimal logP = 2.3 for CNS penetration |
These modifications exemplify rational designer drug optimization: fluorine extends duration, methoxy refines target engagement, and their co-localization creates a high-potency NPS resistant to conventional drug detection [6] .
Concluding Perspectives
1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride epitomizes the sophisticated evolution of piperazine-based NPS. Its design leverages fluorine and methoxy groups not merely as bioisosteric replacements, but as tools for precise control over receptor pharmacology and metabolic fate. As regulatory frameworks continue targeting single compounds, this structural template enables rapid generation of novel analogues—signifying an enduring challenge for public health and forensic science [4] [6]. Future detection and harm mitigation strategies must prioritize substituent pattern prediction to preempt emerging variants.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3